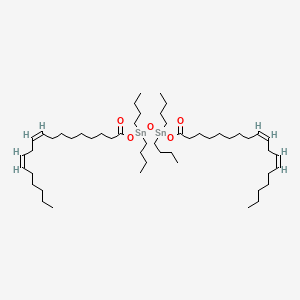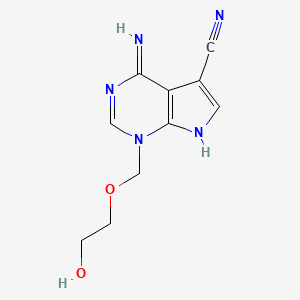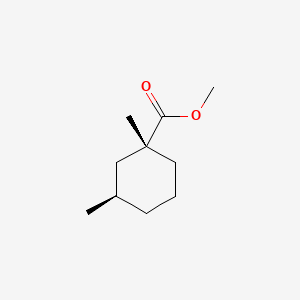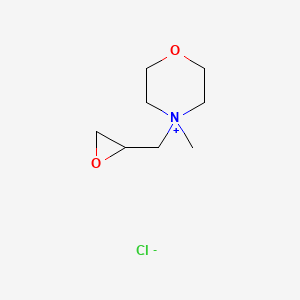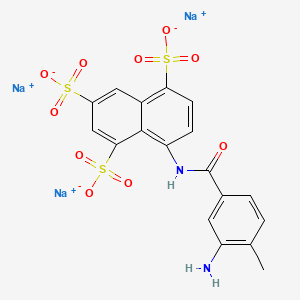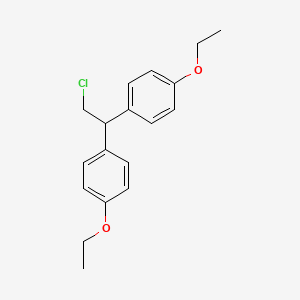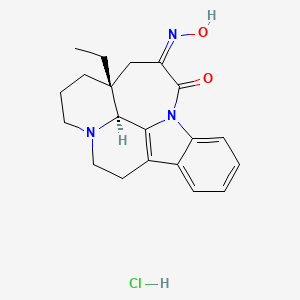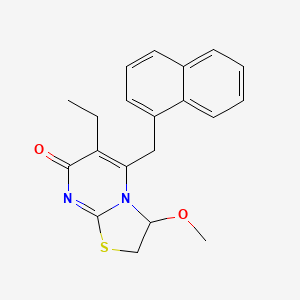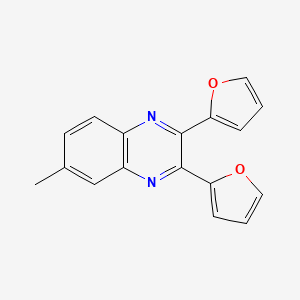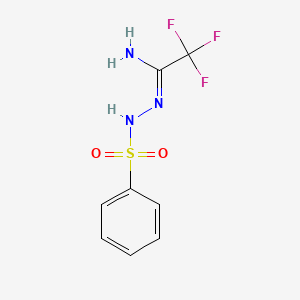
N'-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C8H8F3N3O2S and a molecular weight of 267.228 g/mol . It is characterized by the presence of a trifluoroethanimidoyl group attached to a benzenesulfonohydrazide moiety. This compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide typically involves the reaction of 2,2,2-trifluoroethanimidoyl chloride with benzenesulfonohydrazide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrochloric acid byproduct . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon) depending on the specific reaction . Major products formed from these reactions include sulfone derivatives, reduced hydrazides, and substituted hydrazides .
Scientific Research Applications
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or modulation of their activities . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the target enzyme or protein .
Comparison with Similar Compounds
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
N-(2,2,2-Trifluoroethyl)benzenesulfonamide: This compound also contains a trifluoroethyl group but lacks the hydrazide moiety, resulting in different chemical and biological properties.
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonamide: Similar to the target compound but with an amide instead of a hydrazide group, leading to variations in reactivity and biological activity.
The uniqueness of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
4454-53-9 |
|---|---|
Molecular Formula |
C8H8F3N3O2S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
N'-(benzenesulfonamido)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)7(12)13-14-17(15,16)6-4-2-1-3-5-6/h1-5,14H,(H2,12,13) |
InChI Key |
VYYBGPDFMAIJFS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/C(F)(F)F)\N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


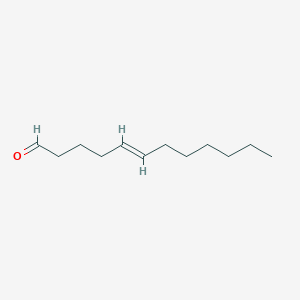
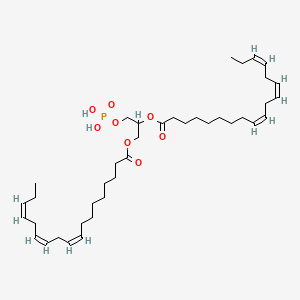

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
